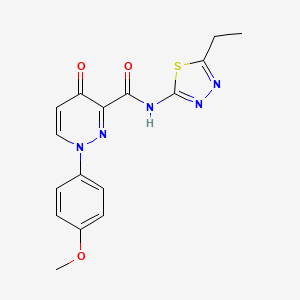![molecular formula C20H18ClN3O3S B11371479 5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11371479.png)
5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a carboxamide group, and two methylphenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylphenyl Groups: The methylphenyl groups can be attached through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of 5-chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carboxamide group to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyrimidine derivatives, such as enzyme inhibition and receptor binding.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry:
Chemical Intermediates: The compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
- 4-Chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-5-carboxamide
- 5-Chloro-N-(3-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
- 5-Chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
Uniqueness: The uniqueness of 5-chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential drug development.
Properties
Molecular Formula |
C20H18ClN3O3S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
5-chloro-N-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-6-8-16(9-7-13)23-19(25)18-17(21)11-22-20(24-18)28(26,27)12-15-5-3-4-14(2)10-15/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
AYPJZDAHLHAEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B11371403.png)
![1-(4-ethoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371409.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371412.png)
![Methyl 4-[({5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11371414.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11371415.png)
![3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11371421.png)

![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11371446.png)
![N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11371451.png)

![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11371456.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371464.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11371466.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11371485.png)
